3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
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Overview
Description
3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound characterized by its benzofuran core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of methoxy and benzoyl groups suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Methoxy Group: Methoxylation can be achieved using methanol in the presence of a strong acid or base.
Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the benzofuran derivative with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide may exhibit bioactive properties such as anti-inflammatory or anticancer activities. Its structural features suggest it could interact with biological targets like enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzoyl groups could facilitate binding to these targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(4-methoxybenzyl)benzamide
- 4-methoxy-N-(3-methylphenyl)benzamide
- 2-methoxy-N-(3-(2-methoxybenzoyl)amino)-2-methylphenyl)benzamide
Uniqueness
Compared to these similar compounds, 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide stands out due to its benzofuran core, which can impart unique electronic and steric properties. This makes it potentially more versatile in synthetic applications and possibly more selective in biological interactions.
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-21-12-9-18(26-25(28)17-5-4-6-20(13-17)30-3)14-22(21)31-24(15)23(27)16-7-10-19(29-2)11-8-16/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXZVDTUVNCNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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